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molecular formula C7H3BrClNS B1289618 3-Bromo-4-chlorothieno[3,2-c]pyridine CAS No. 29064-82-2

3-Bromo-4-chlorothieno[3,2-c]pyridine

Cat. No. B1289618
M. Wt: 248.53 g/mol
InChI Key: FXIKIVFBAQCMRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07592352B2

Procedure details

3-Bromo-5H-thieno[3,2-c]pyridin-4-one (1.0 g) and POCl3 (3 ml) was stirred for 1.5 hours at 120° C. After evaporation of POCl3, crushed ice was added to the residue and generated precipitate was collected by filtration to afford 3-bromo-4-chloro-thieno[3,2-c]pyridine (1.1 g) 1H NMR (400 MHz, DMSO-d6) ppm 8.31 (d, J=5.6 Hz, 1H), 5.27-8.21 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:6]2[C:7](=O)[NH:8][CH:9]=[CH:10][C:5]=2[S:4][CH:3]=1.O=P(Cl)(Cl)[Cl:14]>>[Br:1][C:2]1[C:6]2[C:7]([Cl:14])=[N:8][CH:9]=[CH:10][C:5]=2[S:4][CH:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CSC2=C1C(NC=C2)=O
Name
Quantity
3 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of POCl3
CUSTOM
Type
CUSTOM
Details
crushed ice
ADDITION
Type
ADDITION
Details
was added to the residue
FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
BrC1=CSC2=C1C(=NC=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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